molecular formula C20H20N2O3 B11115539 2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide

2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide

Cat. No.: B11115539
M. Wt: 336.4 g/mol
InChI Key: HUEZLMJLWNFQHU-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a 2,4-dimethoxyphenyl group and an N-ethylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.

    N-Ethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial RNA polymerase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial RNA. The compound may also interact with other cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.

    2,4-dimethoxybenzylamine: Used as a precursor in the synthesis of various organic compounds.

Uniqueness

2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 2,4-dimethoxyphenyl group and an N-ethylcarboxamide moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-ethylquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-21-20(23)16-12-18(22-17-8-6-5-7-14(16)17)15-10-9-13(24-2)11-19(15)25-3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

HUEZLMJLWNFQHU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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